2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a boronic acid derivative with a trifluoromethyl group and a methyl group on the pyridine ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions, due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step process starting from commercially available pyridine derivatives. One common method involves the following steps:
Bromination: : The pyridine ring is brominated at the desired position to introduce a bromine atom.
Borylation: : The brominated pyridine undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Trifluoromethylation: : The borylated pyridine is then trifluoromethylated using a suitable trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow chemistry to improve efficiency and scalability. The use of automated systems for the bromination, borylation, and trifluoromethylation steps can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: : The compound can be oxidized to form the corresponding pyridine N-oxide.
Reduction: : Reduction reactions can be performed to convert the trifluoromethyl group to a less electronegative group.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvent (e.g., water/ethanol mixture).
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: : Biaryl compounds or styrenes.
Oxidation: : Pyridine N-oxides.
Reduction: : Reduced trifluoromethylated pyridines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis, particularly in cross-coupling reactions to create complex molecules.
Biology: : Employed in the development of bioactive compounds and probes for biological studies.
Medicine: : Potential use in the synthesis of pharmaceuticals, especially those targeting diseases where boronic acids play a role.
Industry: : Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling, the boronic acid derivative undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the coupled product.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : Similar structure but with a methoxy group instead of a trifluoromethyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: : Similar boronic acid derivative but with an aniline group instead of a pyridine ring.
Uniqueness
The presence of the trifluoromethyl group in 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine imparts unique electronic and steric properties, making it distinct from other boronic acid derivatives.
Properties
CAS No. |
2223041-89-0 |
---|---|
Molecular Formula |
C13H17BF3NO2 |
Molecular Weight |
287.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.